molecular formula C24H33N3O3S B2888768 N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide CAS No. 867135-68-0

N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide

Cat. No. B2888768
CAS RN: 867135-68-0
M. Wt: 443.61
InChI Key: DXGMANWVZFMNCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C25H30N4O2S. It has an average mass of 450.596 Da and a monoisotopic mass of 450.208954 Da .


Chemical Reactions Analysis

The compound’s synthesis involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 663.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C. Its enthalpy of vaporization is 102.6±3.0 kJ/mol, and it has a flash point of 355.3±31.5 °C .

Scientific Research Applications

Cancer Research

This compound, with its indole derivative structure, may play a significant role in cancer research. Indole derivatives are known for their application in the treatment of cancer cells due to their ability to interfere with cell biology and proliferation . The compound’s potential efficacy in targeting cancerous cells could be explored through various in vitro and in vivo studies.

Microbial Infection Treatment

The structural complexity of this compound suggests potential antimicrobial properties. Research into its effectiveness against various bacterial and viral infections could lead to the development of new classes of antibiotics or antiviral medications .

Pain Management

Compounds with indole derivatives have shown anti-inflammatory and analgesic activities . This compound could be synthesized and tested for its pain-relieving properties, potentially contributing to the development of non-opioid painkillers.

Synthetic Chemistry

As a synthetic chemist’s tool, this compound could be used as a building block for creating a wide array of other complex molecules. Its versatile structure allows for modifications that could lead to the synthesis of novel compounds with varied biological activities .

properties

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-17(29)25-24-22(20-8-3-4-9-21(20)31-24)23(18-6-5-7-19(16-18)30-2)27-12-10-26(11-13-27)14-15-28/h5-7,16,23,28H,3-4,8-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGMANWVZFMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide

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